molecular formula C23H22F3N5O3 B12405749 Ep300/CREBBP-IN-4

Ep300/CREBBP-IN-4

Cat. No.: B12405749
M. Wt: 473.4 g/mol
InChI Key: TURGXTFEXLEVEN-RDTXWAMCSA-N
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Description

Ep300/CREBBP-IN-4 is a small molecule inhibitor targeting the histone acetyltransferases E1A-binding protein p300 (EP300) and CREB-binding protein (CREBBP). These proteins play crucial roles in regulating gene expression through acetylation of histones and non-histone proteins, making them significant in various biological processes and diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ep300/CREBBP-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-throughput synthesis techniques, and implementing stringent quality control measures to ensure the compound meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ep300/CREBBP-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but generally involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

Ep300/CREBBP-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Ep300/CREBBP-IN-4 exerts its effects by inhibiting the acetyltransferase activity of EP300 and CREBBP. This inhibition prevents the acetylation of histones and non-histone proteins, leading to altered gene expression and disrupted cellular processes. The compound specifically targets the bromodomain and histone acetyltransferase domains of EP300 and CREBBP, blocking their interaction with acetyl-CoA and substrate proteins .

Comparison with Similar Compounds

Ep300/CREBBP-IN-4 is unique compared to other similar compounds due to its specific inhibitory activity and molecular structure. Similar compounds include:

These compounds share similar targets but differ in their chemical structures, potencies, and pharmacokinetic properties, making this compound a valuable addition to the repertoire of EP300/CREBBP inhibitors .

Properties

Molecular Formula

C23H22F3N5O3

Molecular Weight

473.4 g/mol

IUPAC Name

(2R,4R)-1-[3,3-difluoro-1-(4-methoxyphenyl)cyclobutanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H22F3N5O3/c1-34-15-4-2-13(3-5-15)22(11-23(25,26)12-22)21(33)31-10-14(24)8-18(31)20(32)29-19-7-6-16-17(28-19)9-27-30-16/h2-7,9,14,18H,8,10-12H2,1H3,(H,27,30)(H,28,29,32)/t14-,18-/m1/s1

InChI Key

TURGXTFEXLEVEN-RDTXWAMCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F

Canonical SMILES

COC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F

Origin of Product

United States

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